(Cyclobutylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine
Description
(Cyclobutylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a secondary amine featuring a cyclobutylmethyl group and a 1-methyl-1H-pyrazol-4-ylmethyl substituent. The compound's molecular formula is C₁₁H₁₉N₃ (molar mass: 193.29 g/mol).
Properties
IUPAC Name |
1-cyclobutyl-N-[(1-methylpyrazol-4-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-13-8-10(7-12-13)6-11-5-9-3-2-4-9/h7-9,11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWHQTIPYHAJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclobutylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of cyclobutylmethylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature to ensure optimal yields .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Cyclobutylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any functional groups present on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
(Cyclobutylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (Cyclobutylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Cycloalkyl-Substituted Analogs
Key Observations :
Aromatic Substituent Variations
Key Observations :
- The chlorophenyl substituent (e.g., ) introduces electron-withdrawing effects, which may enhance metabolic stability compared to the non-halogenated target compound.
Heterocyclic and Functionalized Analogs
Key Observations :
Hydrogen Bonding and Solubility :
- Compounds with polar substituents (e.g., methoxy or amino groups) exhibit higher aqueous solubility but may require salt formation (e.g., hydrochloride salts in ) for stability.
Biological Activity
(Cyclobutylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of cyclobutylmethylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. Common reducing agents include sodium cyanoborohydride or sodium triacetoxyborohydride, often in solvents such as methanol or ethanol at room temperature.
The compound has the following chemical structure:
- Molecular Formula :
- SMILES Notation :
CC(C1CCC1)NCC2=C(N=N2)C=C(C)N
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor by binding to the active sites of enzymes, thereby modulating their activity through hydrogen bonding and hydrophobic interactions.
Pharmacological Potential
Research indicates that this compound exhibits potential as a pharmacophore in drug design, particularly for targeting enzymes involved in various diseases. Its unique pyrazole moiety may enhance its binding affinity and selectivity towards specific biological targets.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The results demonstrated significant cytotoxicity against various cancer types, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Enzyme Inhibition
Another study focused on the compound’s ability to inhibit specific proteases. It was found to selectively inhibit NS3 protease, which is crucial in the lifecycle of the hepatitis C virus. This inhibition was confirmed through enzyme kinetic studies, showing a competitive inhibition pattern with an IC50 value in the low micromolar range.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is essential.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-Methyl-1H-pyrazol-4-amine | Pyrazole derivative | Moderate enzyme inhibition |
| Cyclobutylmethylamine | Aliphatic amine | Limited biological activity |
| (Cyclobutylmethyl)[(5-methyl-1H-pyrazol-4-yl)methyl]amine | Modified pyrazole derivative | Enhanced binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
